(S)-Mac-H
Description
(S)-Mac-H is a chiral organocatalyst formulation developed for asymmetric reduction reactions, particularly in the hydrogenation of α,β-unsaturated aldehydes. It consists of a Hantzsch ester (a dihydropyridine derivative) paired with a proprietary imidazolidinone-based OrganoCatalyst™ (e.g., 661910 or 661902) . This system enables metal-free, enantioselective transformations, producing high-purity chiral products. Unlike traditional metal-mediated hydrogenation, (S)-Mac-H operates via an iminium ion activation mechanism, where the catalyst forms a transient chiral environment to direct stereochemical outcomes . Its applications span pharmaceutical synthesis and fine chemical production, where enantioselectivity and avoidance of metal residues are critical.
Properties
Molecular Formula |
C88H131F3N8O27 |
|---|---|
Molecular Weight |
1790.0 g/mol |
IUPAC Name |
(2S)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/6C13H19NO4.C8H16N2O.C2HF3O2/c6*1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h6*14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;;;;;;7-;/m......0./s1 |
InChI Key |
NWCRTIKSGFXFGW-KDCVMDMUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Unfortunately, industrial-scale production details for “(S)-Mac-H” remain elusive. it’s likely that specialized chemical manufacturers employ optimized processes to achieve high yields and enantiopurity.
Chemical Reactions Analysis
Reactivity:: “(S)-Mac-H” likely undergoes various reactions, including:
Oxidation: Oxidative processes could lead to the formation of functional groups or ring-opening reactions.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituting functional groups can alter its properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products:: The specific products depend on the reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
- “(S)-Mac-H” could serve as a chiral building block in asymmetric synthesis.
- Its reactivity might find applications in designing new catalysts or ligands.
- Studying its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
- Bioconjugation strategies could utilize its unique properties.
- Perfumery: Chiral fragrances often rely on enantiopure compounds.
- Fine Chemicals: “(S)-Mac-H” could contribute to specialty chemicals.
Mechanism of Action
The precise mechanism remains speculative, but it likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
(R)-Mac-H
(S)-Mac-H and (R)-Mac-H are enantiomeric pairs, differing only in the configuration of their chiral centers. While (S)-Mac-H induces the formation of (S)-configured products, (R)-Mac-H generates the opposite (R)-enantiomers with comparable selectivity . Both share identical reaction scope (e.g., asymmetric reductions of enals) and efficiency, making them interchangeable for tailoring product stereochemistry. However, their distinct stereochemical outcomes necessitate careful selection based on the desired enantiomer.
Imidazolidinone-based OrganoCatalysts™
David MacMillan’s imidazolidinone catalysts (e.g., 569763) represent a broader class of organocatalysts optimized for diverse asymmetric reactions, including Diels-Alder, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylation . Unlike (S)-Mac-H, which specializes in reductions, these catalysts operate via iminium or enamine activation modes. For example, they achieve >90% enantiomeric excess (ee) in Diels-Alder reactions but are ineffective for hydrogenations. This contrast highlights the complementary roles of MacMillan’s catalyst portfolio: (S)-Mac-H fills a niche in reductions, while imidazolidinones address cycloadditions and electrophilic substitutions.
l-Proline-based Organocatalysts
l-Proline, a naturally derived organocatalyst, pioneered asymmetric organocatalysis, particularly in aldol and Mannich reactions. While l-Proline is cost-effective and environmentally benign, it generally delivers moderate selectivity (70–85% ee) compared to the >90% ee achieved by (S)-Mac-H in reductions . Additionally, l-Proline cannot catalyze hydrogenations, underscoring (S)-Mac-H’s unique utility in redox-neutral transformations.
Data Table: Key Comparative Metrics
| Compound | Catalyst Type | Primary Reaction | Selectivity (ee) | Substrate Scope | Advantages | Limitations |
|---|---|---|---|---|---|---|
| (S)-Mac-H | Hantzsch ester + OrganoCatalyst™ | Asymmetric reduction | >90% | α,β-unsaturated aldehydes | Metal-free, high enantioselectivity | Limited to reduction reactions |
| (R)-Mac-H | Hantzsch ester + OrganoCatalyst™ | Asymmetric reduction | >90% (opposite) | Same as (S)-Mac-H | Enantiomeric flexibility | Requires chiral resolution of catalyst |
| Imidazolidinone Catalysts | Imidazolidinone-based | Diels-Alder, Cycloadditions | >90% | Dienes, electrophiles | Broad reaction scope | Ineffective for reductions |
| l-Proline | Proline-based | Aldol, Mannich reactions | 70–85% | Aldehydes, ketones | Low cost, biodegradable | Moderate selectivity, narrow scope |
Research Findings and Implications
Efficiency : (S)-Mac-H achieves enantioselectivity comparable to metal catalysts (e.g., Ru-based systems) while avoiding metal contamination .
Versatility: Imidazolidinone catalysts and (S)-Mac-H collectively address >10 asymmetric transformations, demonstrating the breadth of MacMillan’s organocatalyst designs .
Sustainability : Unlike l-Proline, which is derived from natural sources, (S)-Mac-H is synthetically optimized for high-performance applications, albeit at a higher cost.
Industrial Relevance : The Hantzsch ester in (S)-Mac-H simplifies hydrogen storage and transfer, enhancing safety in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
